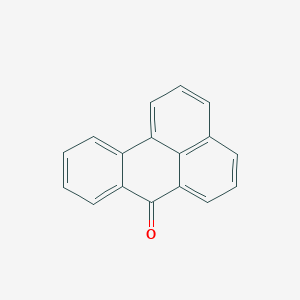

Benzanthrone

Cat. No. B145504

Key on ui cas rn:

82-05-3

M. Wt: 230.26 g/mol

InChI Key: HUKPVYBUJRAUAG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04803221

Procedure details

The purified benzanthrone (63.7 g, 0.277 mol) was dissolved in glacial HOAc (1.5 L) (heated to 90°) and stirred with a mechanical stirrer. After cooling to 80°, solid CrO3 (Mallinckrodt, 200 g, 2 mol) was added in 5 g portions over about 4 h. The exothermic reaction maintained the mixture at 80° during this time and CO2 was evolved. After CO2 evolution ceased and the reaction temperature fell, the heating mantle was reapplied and the reaction stirred at 75° for an additional 6 h. The reaction was cooled to RT and stirred overnight. H2O (1.5 L) was then added to the dark-green solution. The reaction was then filtered to give a deep brown solid which was washed with CH3OH (200 mL) until the washings were colorless. The resulting solid was dissolved in hot 2-methoxyethanol (2 L) and filtered through Celite® to remove a black solid residue. The volume of the solution was reduced to 75 mL (some solid formed) and diluted with CH3OH (100 mL to give the product. This material was removed by filtration to give 32.0 g (46%) of golden brown 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid mp 287°-289°, (C, H), (lit. mp 293°-294°, Chemistry of Carbon Compounds IIIb, edited by E. H. Rodd, 1419 (1956), Elsevier, New York).

[Compound]

Name

CrO3

Quantity

200 g

Type

reactant

Reaction Step Two

Yield

46%

Identifiers

|

REACTION_CXSMILES

|

C1[C:17]2=[C:18]3[C:8]([C:9]([C:11]4[C:16]2=[CH:15][CH:14]=[CH:13][CH:12]=4)=[O:10])=[CH:7][CH:6]=[CH:5][C:4]3=CC=1.[C:19](=[O:21])=[O:20].[OH2:22]>CC(O)=O.CO>[O:10]=[C:9]1[C:8]2[C:7]([C:19]([OH:21])=[O:20])=[CH:6][CH:5]=[CH:4][C:18]=2[C:17](=[O:22])[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

63.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C=CC=C3C(=O)C4=CC=CC=C4C1=C23

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)O

|

Step Two

[Compound]

|

Name

|

CrO3

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred with a mechanical stirrer

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 80°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The exothermic reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction stirred at 75° for an additional 6 h

|

|

Duration

|

6 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction was then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a deep brown solid which

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with CH3OH (200 mL) until the washings

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting solid was dissolved in hot 2-methoxyethanol (2 L)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite®

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a black solid residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed) and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material was removed by filtration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C1C2=CC=CC=C2C(C=2C=CC=C(C12)C(=O)O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 32 g | |

| YIELD: PERCENTYIELD | 46% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |